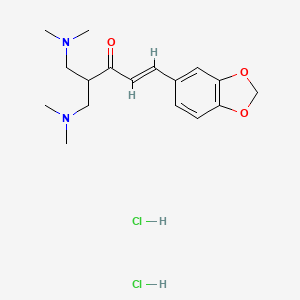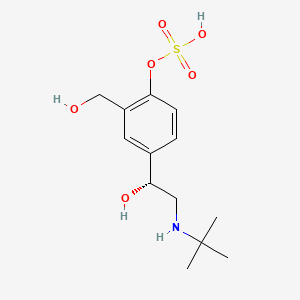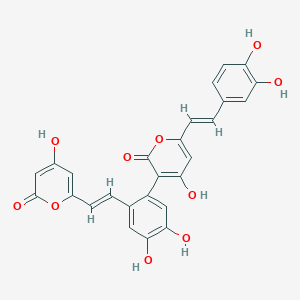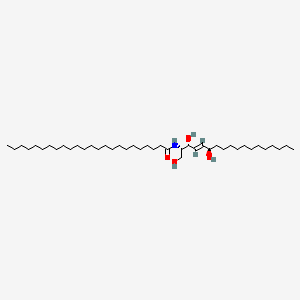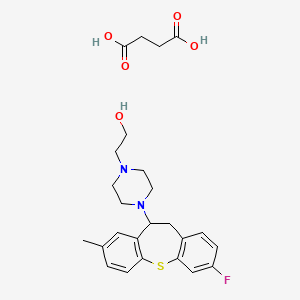
4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Formation of the succinate salt: The final compound is often converted to its succinate salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used in assays to investigate its binding affinity and specificity.
Medicine
In medicine, 4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate may be explored for its therapeutic potential. It could be investigated for its effects on various biological pathways and its potential as a drug candidate.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiepin derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with the piperazine moiety but different core structures.
Fluorinated compounds: Compounds with fluorine atoms in different positions.
Uniqueness
4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate is unique due to its specific combination of structural features, including the dibenzothiepin core, the fluorine atom, and the piperazine moiety
Properties
CAS No. |
95539-26-7 |
|---|---|
Molecular Formula |
C25H31FN2O5S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
butanedioic acid;2-[4-(9-fluoro-3-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H25FN2OS.C4H6O4/c1-15-2-5-20-18(12-15)19(24-8-6-23(7-9-24)10-11-25)13-16-3-4-17(22)14-21(16)26-20;5-3(6)1-2-4(7)8/h2-5,12,14,19,25H,6-11,13H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
PKGOJKHMAJVPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


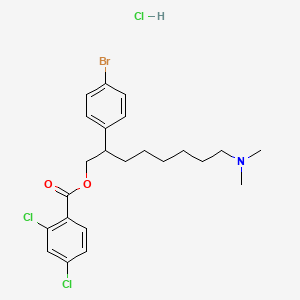
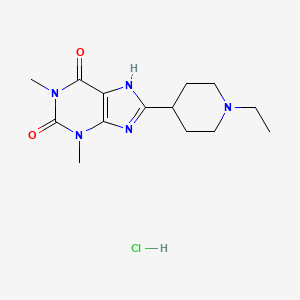
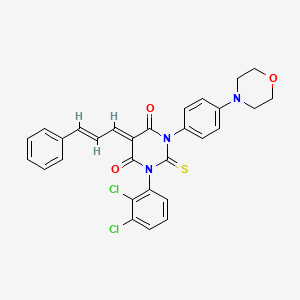
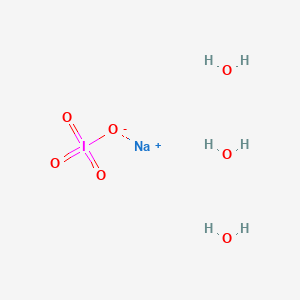
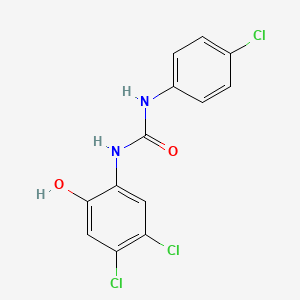
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

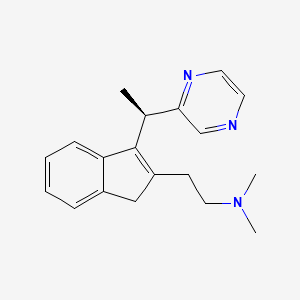
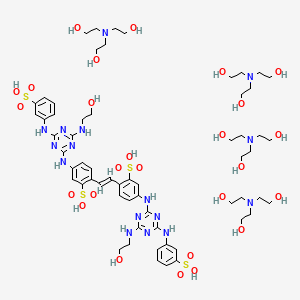
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
